Conventional spinacine cores lack a vector for ATP-binding pocket interaction, requiring costly and non-selective late-stage functionalization. This 4-(pyridin-3-yl) derivative provides a pre-functionalized rigid scaffold with an integrated hydrogen bond acceptor, streamlining synthesis of selective kinase inhibitors and TLR agonists.
4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine (CAS 876708-23-5) is a conformationally restricted, bicyclic building block synthesized via the Pictet-Spengler condensation of histamine and nicotinaldehyde. It features a tetrahydroimidazo[4,5-c]pyridine (spinacine) core functionalized with a 3-pyridyl group at the C4 position. This specific substitution pattern provides a secondary piperidine amine (N6) for downstream functionalization (e.g., amidation, reductive amination) alongside a dual-nitrogen aromatic system that serves as a versatile hydrogen-bonding motif. In pharmaceutical procurement and library design, this compound is primarily sourced as a rigidified diamine scaffold for the development of kinase inhibitors (such as JAK and p38 MAPK), Toll-like receptor (TLR) agonists, and histamine receptor ligands, offering quantified improvements in physicochemical properties compared to unsubstituted or carbocyclic analogs [1].
Substituting this specific 3-pyridyl scaffold with the unsubstituted spinacine core (CAS 62002-31-7) or the 4-phenyl analog fundamentally alters both the synthetic processability and the downstream pharmacological profile. The unsubstituted core lacks the critical vector for binding in deep hydrophobic or ATP-binding pockets, requiring additional synthetic steps to build out the C4 position, which often suffers from poor diastereoselectivity. Conversely, substituting with the 4-phenyl analog drastically reduces aqueous solubility and eliminates a key hydrogen bond acceptor, leading to formulation challenges and reduced target affinity. Furthermore, utilizing the 4-pyridyl isomer (CAS 7271-08-1) introduces severe off-target liabilities, specifically strong coordinate bonding to CYP450 heme iron, which complicates downstream drug development. Thus, the 3-pyridyl variant effectively balances solubility, reactivity, and safety compared to these alternatives [1].
The nature of the 4-position group may shift biological activity by orders of magnitude across analogs; generic replacements risk uncharacterized SAR.
[4,5-c] vs [4,5-b] ring fusion can alter selectivity profiles; potency ranking may not transfer between isomers.
Uncharacterized or liquid analogs lack defined solid-state and purity specification, introducing formulation and assay variability.
The incorporation of the 3-pyridyl group at the C4 position significantly enhances the hydrophilicity of the scaffold compared to its carbocyclic counterparts. Chemoinformatic profiling demonstrates that the 3-pyridyl derivative maintains a highly favorable partition coefficient, ensuring better solubility in both aqueous buffers and polar organic solvents used during synthesis. This prevents precipitation during high-concentration library synthesis and improves the bioavailability of downstream active pharmaceutical ingredients (APIs)[1].
| Evidence Dimension | Calculated Lipophilicity (clogP) and Aqueous Solubility |
| Target Compound Data | clogP ~ 0.9; High aqueous solubility (>50 mg/mL in weakly acidic media) |
| Comparator Or Baseline | 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (clogP ~ 1.8; Solubility <10 mg/mL) |
| Quantified Difference | ~50% reduction in lipophilicity; >5-fold increase in aqueous solubility |
| Conditions | Standard physiological pH (7.4) and standard organic synthesis solvent systems (e.g., DMF/DMSO) |
Higher solubility prevents process bottlenecks during high-throughput library synthesis and improves the developability of downstream drug candidates.
The N6 secondary amine is the primary site for downstream derivatization. The electron-withdrawing inductive effect of the 3-pyridyl group at C4 subtly lowers the basicity of this amine compared to the unsubstituted spinacine core. This pKa modulation makes the 3-pyridyl derivative less susceptible to oxidative degradation and unwanted side reactions during storage and handling, while maintaining excellent nucleophilicity for standard peptide coupling reactions (e.g., using HATU, EDC, or acid chlorides) [1].
| Evidence Dimension | Piperidine Nitrogen (N6) pKa |
| Target Compound Data | pKa ~ 7.8 - 8.1 |
| Comparator Or Baseline | Unsubstituted 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (Spinacine) (pKa ~ 8.5) |
| Quantified Difference | ~0.5 to 0.7 log unit reduction in basicity |
| Conditions | Aqueous titration at 25°C |
The modulated pKa improves the shelf-life and handling stability of the building block while ensuring high yields in automated parallel synthesis.
When selecting a pyridyl-substituted scaffold for kinase inhibitor design, the position of the nitrogen is critical for downstream safety. The 4-pyridyl isomer is notorious for its linear geometry, which strongly coordinates with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4), leading to severe drug-drug interaction (DDI) risks. The 3-pyridyl geometry in CAS 876708-23-5 sterically hinders this strong coordination, resulting in significantly lower CYP inhibition while still providing the necessary hydrogen bond acceptor for kinase hinge-binding [1].
| Evidence Dimension | CYP3A4 Inhibition (IC50) of downstream derivatives |
| Target Compound Data | Typically IC50 > 10 µM (Low liability) |
| Comparator Or Baseline | 4-Pyridyl isomer derivatives (Typically IC50 < 1 µM; High liability) |
| Quantified Difference | >10-fold reduction in CYP3A4 inhibition risk |
| Conditions | In vitro human liver microsome (HLM) or recombinant CYP450 assays |
Procuring the 3-pyridyl building block instead of the 4-pyridyl isomer drastically reduces the risk of late-stage failure due to metabolic toxicity.
The rigid imidazo[4,5-c]pyridine core combined with the 3-pyridyl hydrogen-bond acceptor makes this compound a highly effective hinge-binding scaffold for designing selective kinase inhibitors for inflammatory and autoimmune diseases, directly benefiting from its optimized solubility and low CYP liability [1].
The scaffold's favorable balance of lipophilicity and basicity allows for the construction of potent TLR7/8 agonists, which are critical in immuno-oncology and vaccine adjuvant research, where formulation solubility is paramount [2].
The modulated reactivity of the N6 amine and the high solubility of the core make it an excellent starting material for automated parallel synthesis of libraries targeting histamine and other aminergic G-protein coupled receptors, preventing process bottlenecks[3].